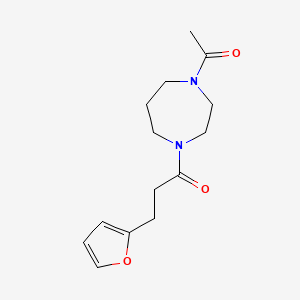
N,N-bis(cyanomethyl)-2-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(cyanomethyl)-2-cyclohexylacetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly known as BCA, and it is a versatile reagent that can be used in a variety of chemical reactions. The purpose of
Wirkmechanismus
The mechanism of action of N,N-bis(cyanomethyl)-2-cyclohexylacetamide is not well understood. However, it is believed that this compound acts as a nucleophile in many chemical reactions. The cyano groups in N,N-bis(cyanomethyl)-2-cyclohexylacetamide are highly reactive and can participate in a variety of chemical reactions. Additionally, the cyclohexyl group in this compound can provide steric hindrance, which can affect the reactivity of the cyano groups.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-bis(cyanomethyl)-2-cyclohexylacetamide are not well studied. However, it is known that this compound is not toxic to cells and does not exhibit any significant cytotoxicity. Additionally, N,N-bis(cyanomethyl)-2-cyclohexylacetamide has been shown to be stable under a variety of conditions, which makes it an attractive reagent for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-bis(cyanomethyl)-2-cyclohexylacetamide in lab experiments is its versatility. This compound can participate in a variety of chemical reactions, which makes it useful for the synthesis of a wide range of compounds. Additionally, N,N-bis(cyanomethyl)-2-cyclohexylacetamide is stable under a variety of conditions, which makes it easy to handle and store. However, one of the limitations of using N,N-bis(cyanomethyl)-2-cyclohexylacetamide is its relatively low reactivity. This compound may not be suitable for reactions that require high reactivity or fast reaction rates.
Zukünftige Richtungen
There are several future directions for the study of N,N-bis(cyanomethyl)-2-cyclohexylacetamide. One potential direction is the development of new chemical reactions that utilize this compound as a reagent. Additionally, N,N-bis(cyanomethyl)-2-cyclohexylacetamide could be used as a building block for the synthesis of novel biologically active compounds. Finally, the mechanism of action of N,N-bis(cyanomethyl)-2-cyclohexylacetamide could be further studied to better understand its reactivity and potential applications in scientific research.
Synthesemethoden
The synthesis of N,N-bis(cyanomethyl)-2-cyclohexylacetamide involves the reaction between 2-cyclohexylacetonitrile and chloroacetonitrile in the presence of a base. This reaction yields the desired product, which can be purified through recrystallization. The purity of the product can be confirmed through various analytical techniques, such as melting point determination and spectroscopy.
Wissenschaftliche Forschungsanwendungen
N,N-bis(cyanomethyl)-2-cyclohexylacetamide has been used in a variety of scientific research applications, including the synthesis of novel compounds and the development of new chemical reactions. This compound has been shown to be a versatile reagent that can participate in a variety of chemical reactions, including Michael additions, nucleophilic substitutions, and condensation reactions. Additionally, N,N-bis(cyanomethyl)-2-cyclohexylacetamide has been used as a building block for the synthesis of various biologically active compounds, such as antitumor agents and antibacterial agents.
Eigenschaften
IUPAC Name |
N,N-bis(cyanomethyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-6-8-15(9-7-14)12(16)10-11-4-2-1-3-5-11/h11H,1-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDHEXJTRQCTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(cyanomethyl)-2-cyclohexylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)
![N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide](/img/structure/B7547488.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)

![4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one](/img/structure/B7547510.png)
![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7547528.png)
![N-[[1-(3-chloro-1-benzothiophene-2-carbonyl)piperidin-4-yl]methyl]acetamide](/img/structure/B7547534.png)
![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7547540.png)


![1-(furan-2-ylmethyl)-N-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547573.png)
![ethyl (3R)-1-[2-(2,5-dichlorophenyl)sulfonylethyl]piperidine-3-carboxylate](/img/structure/B7547579.png)